(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one
CAS No.: 1808757-26-7
Cat. No.: VC6613216
Molecular Formula: C16H28N2O3
Molecular Weight: 296.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1808757-26-7 |
|---|---|
| Molecular Formula | C16H28N2O3 |
| Molecular Weight | 296.411 |
| IUPAC Name | (E)-4-(dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one |
| Standard InChI | InChI=1S/C16H28N2O3/c1-15(2)12-20-16(21-13-15)7-10-18(11-8-16)14(19)6-5-9-17(3)4/h5-6H,7-13H2,1-4H3/b6-5+ |
| Standard InChI Key | FKKQOCNIFNFJFQ-UHFFFAOYSA-N |
| SMILES | CC1(COC2(CCN(CC2)C(=O)C=CCN(C)C)OC1)C |
Introduction
Structural Elucidation and Nomenclature
Core Spirocyclic Framework
The molecule’s defining feature is the 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane system. This spirocyclic structure consists of two fused rings:
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Ring 1: A 1,5-dioxa (oxygen-containing) 6-membered ring.
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Ring 2: A 9-aza (nitrogen-containing) 6-membered ring.
The spiro junction at position 9 creates a three-dimensional geometry that imposes steric constraints, influencing reactivity and biological interactions .
Enone Substituent
Attached to the spiro system is a but-2-en-1-one chain with:
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An (E)-configured double bond at C2–C3.
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A dimethylamino group (-N(CH₃)₂) at C4.
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A ketone at C1.
This α,β-unsaturated ketone (enone) moiety is electronically polarized, rendering it reactive toward nucleophiles and dienophiles.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Spiro system | 1,5-dioxa-9-azaspiro[5.5]undecane with 3,3-dimethyl substituents |
| Enone chain | (E)-4-(dimethylamino)but-2-en-1-one |
| Molecular formula | C₁₉H₃₀N₂O₃ |
| Molecular weight | 334.46 g/mol |
Synthetic Strategies
Spirocyclic Core Construction
The synthesis of the spirocyclic core leverages methodologies similar to those described in spiro-β-lactam and quinolone derivative syntheses :
Step 1: Cycloalkylidenemalonic Acid Diester Formation
Condensation of a cyclic ketone (e.g., 3,3-dimethylcyclopentanone) with malonic acid diester in the presence of TiCl₄ yields a cycloalkylidenemalonic acid diester .
Step 2: Michael Addition
Reaction with nitromethane under basic conditions forms a nitro-substituted intermediate, which is subsequently reduced to an amine.
Step 3: Spirocyclization
Intramolecular cyclization via a Curtius rearrangement or analogous reaction generates the 1,5-dioxa-9-azaspiro[5.5]undecane framework .
Enone Chain Installation
The enone moiety is introduced through a Knoevenagel condensation between the spirocyclic amine and a dimethylamino-substituted aldehyde, followed by oxidation to the ketone.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Spirocyclization | TiCl₄, malonic acid diester, nitromethane | Cycloalkylidenemalonic acid diester |
| Amine Reduction | LiAlH₄, THF, 0°C → RT | Primary amine |
| Enone Formation | Knoevenagel condensation, MnO₂ oxidation | α,β-unsaturated ketone |
Physicochemical Properties
Solubility and Lipophilicity
The spirocyclic core enhances lipophilicity (logP ≈ 2.8), favoring solubility in organic solvents (e.g., DCM, THF) over aqueous media. The dimethylamino group imparts weak basicity (pKa ≈ 8.2), enabling salt formation with acids .
Spectral Characteristics
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IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=C stretch).
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¹H NMR:
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δ 6.25 (d, J = 15.6 Hz, H2), δ 7.10 (d, J = 15.6 Hz, H3) for the (E)-enone.
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δ 1.20 (s, 6H, 3,3-dimethyl).
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